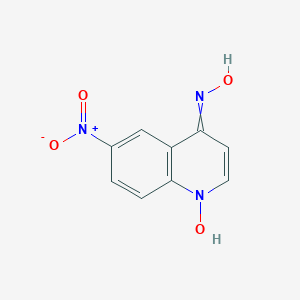
4-(Hydroxyamino)-6-nitroquinoline 1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Hydroxyamino)-6-nitroquinoline 1-oxide, commonly known as HANQ, is a synthetic compound that has been extensively used in scientific research for over five decades. HANQ is a potent mutagen and carcinogen that has been used to study DNA damage and repair mechanisms, as well as the effects of oxidative stress on cellular processes.
作用机制
HANQ is activated through enzymatic reduction to form a reactive intermediate that can bind to DNA and cause damage. The mechanism of HANQ-induced DNA damage involves the formation of a covalent bond between the hydroxylamine group and the C8 position of guanine, leading to the formation of a stable adduct. This adduct can interfere with DNA replication and transcription, leading to mutations and chromosomal aberrations.
生化和生理效应
HANQ has been shown to induce oxidative stress and DNA damage in various cell types. It can also cause cell cycle arrest and apoptosis, leading to cell death. HANQ has been used to study the effects of DNA damage on cellular processes, such as DNA repair mechanisms and cell signaling pathways.
实验室实验的优点和局限性
HANQ is a potent mutagen that can be used to study the mechanisms of DNA damage and repair. It is relatively easy to synthesize and purify, making it a useful tool for researchers. However, HANQ is also highly toxic and carcinogenic, which limits its use in certain experiments. Additionally, the reactive intermediate formed during HANQ activation can react with other cellular components, leading to non-specific effects.
未来方向
There are several future directions for HANQ research. One direction is to study the effects of HANQ-induced DNA damage on specific genes and pathways. Another direction is to develop new methods for detecting HANQ-induced DNA damage and adducts. Additionally, researchers can explore the use of HANQ as a therapeutic agent for cancer treatment, as it induces apoptosis in cancer cells. Finally, future studies can investigate the potential use of HANQ as a biomarker for oxidative stress and DNA damage in various diseases.
合成方法
HANQ can be synthesized through a multi-step process involving the reaction of 4-nitroquinoline-1-oxide with hydroxylamine. The resulting product is purified through recrystallization and characterized through various analytical techniques such as NMR, IR, and mass spectrometry.
科学研究应用
HANQ has been widely used in scientific research to study the mechanisms of DNA damage and repair. It is a potent mutagen that induces DNA adducts and base modifications, leading to mutations and chromosomal aberrations. HANQ has also been used to study the effects of oxidative stress on cellular processes, as it generates reactive oxygen species (ROS) that can cause cellular damage and apoptosis.
属性
CAS 编号 |
13442-15-4 |
|---|---|
产品名称 |
4-(Hydroxyamino)-6-nitroquinoline 1-oxide |
分子式 |
C9H7N3O4 |
分子量 |
221.17 g/mol |
IUPAC 名称 |
N-(1-hydroxy-6-nitroquinolin-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C9H7N3O4/c13-10-8-3-4-11(14)9-2-1-6(12(15)16)5-7(8)9/h1-5,13-14H |
InChI 键 |
KRGQNZRSACEPDG-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=NO)C=CN2O |
规范 SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=NO)C=CN2O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



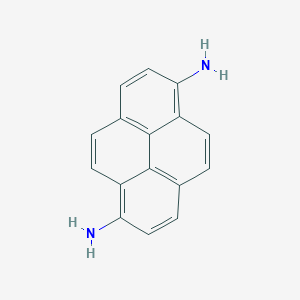
![Ethanamine, N-ethyl-N-[(trimethylsilyl)methyl]-](/img/structure/B88508.png)
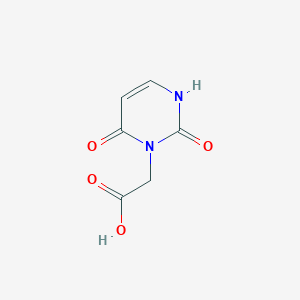
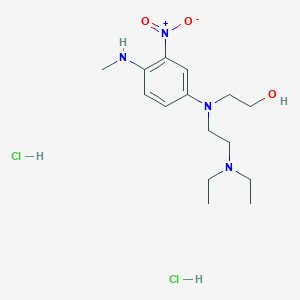

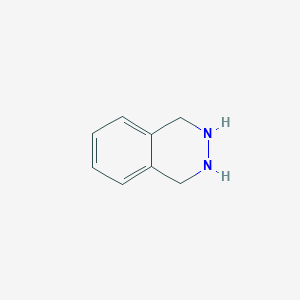
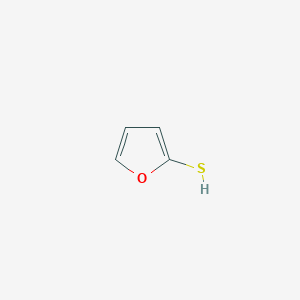
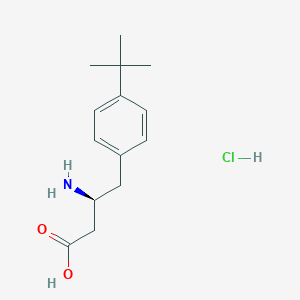

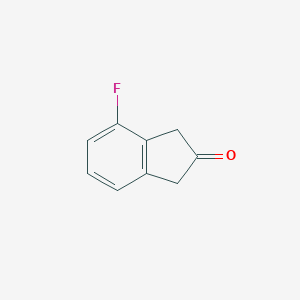
![(1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine](/img/structure/B88542.png)
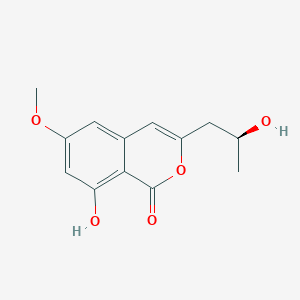
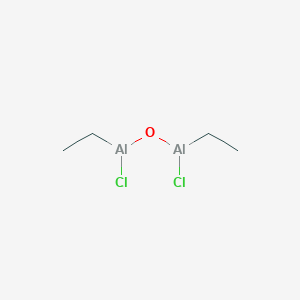
![1,2-Ethanediamine, N-(1,3-dimethylbutylidene)-N'-[2-[(1,3-dimethylbutylidene)amino]ethyl]-](/img/structure/B88558.png)